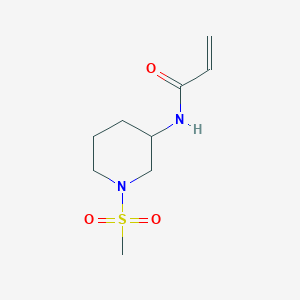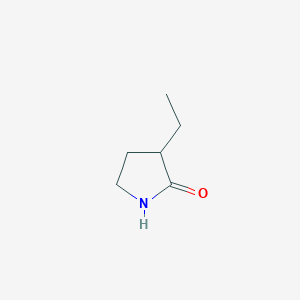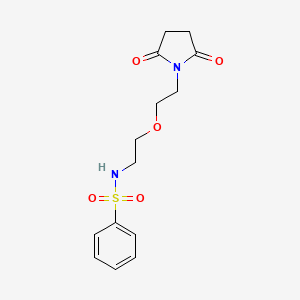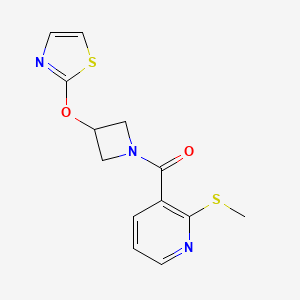
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide is a chemical compound that has been used in scientific research for various purposes. It is a member of the piperidine family and is commonly known as MSV-3. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide is not fully understood. However, it has been suggested that it may act by modulating ion channels and receptors. It has been found to have an effect on the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission. It has also been found to have an effect on the TRPV1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide has been found to have various biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and anticonvulsant effects. It has also been found to have an effect on the regulation of ion channels and receptors. In addition, it has been found to have an effect on the regulation of neurotransmitters such as GABA.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide in lab experiments is that it has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been found to have an effect on the regulation of ion channels and receptors. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are many future directions for the study of N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide. One direction is to study its effects on different biological systems. Another direction is to study its mechanism of action in more detail. Additionally, it may be useful to study the potential of this compound as a therapeutic agent for various diseases and conditions.
Conclusion:
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide is a chemical compound that has been used in scientific research for various purposes. It has been synthesized using different methods and has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been found to have an effect on the regulation of ion channels and receptors. However, its mechanism of action is not fully understood. There are many future directions for the study of this compound, including studying its effects on different biological systems and studying its potential as a therapeutic agent for various diseases and conditions.
Synthesis Methods
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-piperidinol with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with prop-2-enoyl chloride to obtain N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide.
Scientific Research Applications
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide has been used in scientific research for various purposes. It has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been used in the study of ion channels and receptors. This compound has been used in various in vitro and in vivo experiments to study its effects on different biological systems.
properties
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-3-9(12)10-8-5-4-6-11(7-8)15(2,13)14/h3,8H,1,4-7H2,2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPFGQVLJUFLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)


![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)


![3-(3-Methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2414070.png)


![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)
![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)
